绣球花酚 8-O-葡萄糖苷

描述

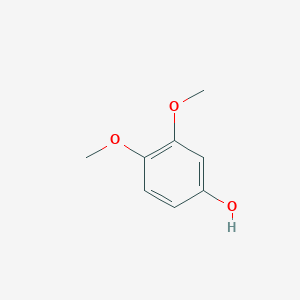

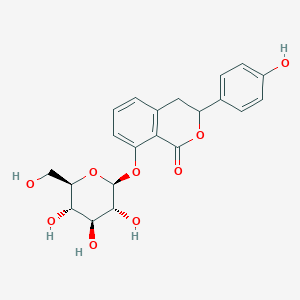

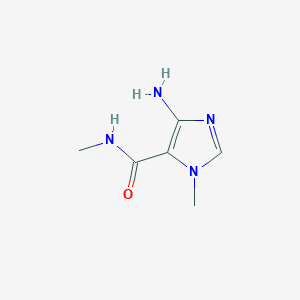

Hydrangenol 8-O-glucoside, also known as Hydrangenol 8-O-β-D-glucopyranoside, is a compound that can be isolated from Hydrangea macrophylla . It is an inhibitor with an IC value of 22.66 μM . It has been found to inhibit passive cutaneous anaphylaxis (PCA) reaction .

Molecular Structure Analysis

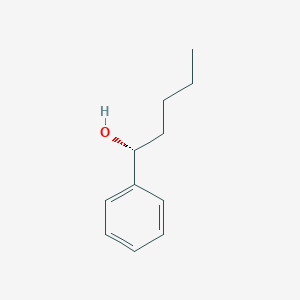

The hydrangenol 8-O-glucoside molecule contains a total of 55 bonds. There are 33 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring .Physical And Chemical Properties Analysis

Hydrangenol 8-O-glucoside has a molecular weight of 418.4 and a formula of C21H22O9 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Inhibitor of Cholinesterases

Hydrangenol 8-O-glucoside has been found to act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the rapid hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Alzheimer’s Disease Treatment

The compound has been studied for its potential application in the treatment of Alzheimer’s disease . It has been found to exert a selective and non-competitive mode of inhibition via hydrophobic interaction with the peripheral anionic site (PAS) of the enzymes AChE and BChE . This could potentially slow down the progression of Alzheimer’s disease .

Skin Health Improvement

Hydrangenol 8-O-glucoside has been found to have beneficial effects on skin health . Oral intake of Hydrangea serrata leaves extract, which contains hydrangenol 8-O-glucoside, has been shown to improve wrinkles, hydration, elasticity, texture, and roughness in human skin .

Anti-Wrinkle Agent

The compound has been specifically found to reduce skin wrinkles . In a study, skin wrinkles were significantly reduced in participants who were administered Hydrangea serrata leaves extract containing hydrangenol 8-O-glucoside .

Skin Hydration Enhancement

Hydrangenol 8-O-glucoside has been found to significantly enhance skin hydration . This makes it a potential ingredient for skincare products aimed at improving skin hydration .

Skin Elasticity Improvement

The compound has also been found to improve skin elasticity . In a study, parameters of skin elasticity improved after 12 weeks of oral administration of Hydrangea serrata leaves extract containing hydrangenol 8-O-glucoside .

安全和危害

作用机制

Target of Action

Hydrangenol 8-O-glucoside primarily targets Acetylcholinesterase (AChE) and NF-κB . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Mode of Action

Hydrangenol 8-O-glucoside acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the amount and duration of action of this neurotransmitter . It also inhibits the NF-κB pathway, which may contribute to its anti-inflammatory activity .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of NF-κB prevents the transcription of pro-inflammatory genes, thereby reducing inflammation .

Result of Action

The inhibition of AChE by hydrangenol 8-O-glucoside can lead to enhanced cholinergic transmission . Its inhibition of NF-κB can result in reduced inflammation . These actions at the molecular and cellular levels can have various physiological effects, depending on the specific context and environment.

属性

IUPAC Name |

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPWMTZNXOEIV-VRKGAULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136569 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hydrangenol 8-O-glucoside | |

CAS RN |

67600-94-6 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?

A1: Studies indicate that while both hydrangenol 8-O-glucoside and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to hydrangenol 8-O-glucoside []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].

Q2: Can hydrangenol 8-O-glucoside influence cholinesterase activity? What implications might this have for Alzheimer's disease research?

A2: Research suggests that hydrangenol 8-O-glucoside, when modified to hydrangenol 8-O-glucoside pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)